

Application Notes: Utilizing p53 (232-240) Peptide in Cytotoxic T Lymphocyte (CTL) Assays

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Compound of Interest

Compound Name: p53 (232-240)

Cat. No.: B12368044

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Introduction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and is mutated or overexpressed in a significant percentage of human cancers.[1][2][3] This overexpression makes p53 an attractive target for cancer immunotherapy.[2][4] The **p53 (232-240)** peptide is a well-characterized epitope that can be presented by Major Histocompatibility Complex (MHC) class I molecules, making it a target for CD8+ cytotoxic T lymphocytes (CTLs).[4][5][6] CTLs that recognize this peptide can effectively identify and eliminate tumor cells that present it.[3][4] These application notes provide detailed protocols for using the **p53 (232-240)** peptide to generate and evaluate specific CTL responses in vitro.

Principle

The wild-type **p53 (232-240)** peptide can be used to stimulate T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes in vitro. Antigen-presenting cells (APCs), such as dendritic cells (DCs), are pulsed with the synthetic peptide.[1][2][7] These peptide-loaded APCs then present the p53 epitope via their MHC class I molecules to CD8+ T cells. Through repeated stimulation, T cells specific for the **p53 (232-240)** peptide are selectively expanded. The cytotoxic functionality of these expanded CTLs can then be quantified using various assays, such as chromium release assays or ELISpot, against target cells presenting the same peptide.

Data Presentation: Quantitative Parameters for p53 (232-240) CTL Assays

The following tables summarize typical quantitative data and experimental parameters for generating and assaying **p53 (232-240)**-specific CTLs. These values are derived from various studies and should be optimized for specific experimental conditions.

Table 1: Parameters for In Vitro Generation of **p53 (232-240)**-Specific CTLs

Parameter	Value/Range	Notes	Source
Starting Material	Peripheral Blood Mononuclear Cells (PBMCs) or Splenocytes	From healthy donors (e.g., HLA-A2+) or mice (e.g., C57BL/6, BALB/c).	[1][5][8]
Antigen-Presenting Cells (APCs)	Dendritic Cells (DCs) or peptide-pulsed PBMCs	DCs are highly effective for CTL induction.	[1][2][7]
p53 (232-240) Peptide Concentration	10 - 50 µg/mL	For pulsing APCs.	[9]
Cell Seeding Density (Stimulation)	2 x 10 ⁶ - 5 x 10 ⁶ cells/mL	Responder T cells co-cultured with stimulator APCs.	N/A
Stimulator:Responder Ratio	1:10 - 1:20	Ratio of APCs to T cells.	N/A
Cytokines for Expansion	Interleukin-2 (IL-2)	Typically 10 - 50 U/mL, added after initial stimulation.	N/A
Stimulation Frequency	Every 7-10 days	For multiple rounds of CTL expansion.	N/A

Table 2: Parameters for CTL Cytotoxicity and Function Assays

Parameter	Assay Type	Value/Range	Notes	Source
Target Cells	T2 cells, tumor cell lines (e.g., MC38, CMS4)	Target cells must express the appropriate MHC molecule (e.g., HLA-A2, H-2K ^d).	[4][10][11]	
Peptide Pulsing of Target Cells	Chromium Release / ELISpot	1 - 10 µg/mL	For sensitizing target cells with the p53 peptide.	N/A
Effector:Target (E:T) Ratio	Chromium Release Assay	10:1 to 100:1	The ratio of CTLs to target cells.	[12]
Incubation Time	Chromium Release Assay	4 - 6 hours	Standard duration for measuring target cell lysis.	[13]
Effector Cell Number	ELISpot Assay	1 x 10 ⁵ - 5 x 10 ⁵ cells/well	Number of CTLs seeded per well.	[10]
Stimulator Cell Number	ELISpot Assay	1 x 10 ⁵ cells/well	Peptide-pulsed target or stimulator cells.	[10]
Incubation Time	ELISpot Assay	12 - 24 hours	For detection of cytokine secretion (e.g., IFN-γ).	[14]

Experimental Protocols

Protocol 1: In Vitro Generation of p53 (232-240)-Specific CTLs

This protocol describes a general method for expanding **p53 (232-240)**-specific CTLs from murine splenocytes or human PBMCs using peptide-pulsed dendritic cells.

Materials:

- **p53 (232-240)** peptide (e.g., murine: KYMCNSSCM; human sequences vary by HLA type)
- Splenocytes from immunized mice (e.g., C57BL/6) or PBMCs from an HLA-A2+ donor
- Complete RPMI-1640 medium (cRPMI): RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 μ M 2-mercaptoethanol
- Recombinant human or murine IL-2
- Mature Dendritic Cells (DCs) as APCs

Procedure:

- Preparation of Stimulator Cells (APCs): a. Generate mature DCs from bone marrow (murine) or monocytes (human) using standard protocols with GM-CSF and IL-4. b. On the day of stimulation, harvest the mature DCs and wash them with serum-free medium. c. Resuspend DCs at 1×10^6 cells/mL in serum-free medium and add the **p53 (232-240)** peptide to a final concentration of 10-20 μ g/mL. d. Incubate for 2 hours at 37°C to allow peptide loading onto MHC molecules. e. (Optional) Irradiate the peptide-pulsed DCs (30 Gy) to prevent their proliferation.
- Co-culture and CTL Expansion: a. Isolate responder cells (splenocytes or CD8+ enriched T cells from PBMCs). b. Co-culture responder cells with the peptide-pulsed DCs in cRPMI at a responder-to-stimulator ratio of 10:1 (e.g., 2×10^6 responders with 2×10^5 DCs) in a 24-well plate. c. Incubate the co-culture at 37°C in a 5% CO₂ incubator. d. After 2-3 days, add IL-2 to the culture to a final concentration of 20 U/mL to support T cell proliferation. e. Restimulate the cultures every 7-10 days with freshly prepared, peptide-pulsed DCs. f. Monitor CTL expansion and test for specific activity after 2-3 rounds of stimulation.

Protocol 2: Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the **p53 (232-240)** peptide.

Materials:

- Expanded **p53 (232-240)**-specific CTLs (effector cells)
- Target cells (e.g., T2 cells or a tumor line expressing the correct MHC)
- Sodium Chromate ($\text{Na}_2^{51}\text{CrO}_4$)
- **p53 (232-240)** peptide
- cRPMI medium
- 96-well U-bottom plate
- Gamma counter

Procedure:

- Target Cell Preparation: a. Harvest target cells and resuspend 1×10^6 cells in 100 μL of cRPMI. b. Add 100 μCi of ^{51}Cr and incubate for 1-2 hours at 37°C , mixing gently every 20 minutes. c. Wash the labeled cells 3 times with cRPMI to remove excess ^{51}Cr . d. Resuspend the cells at 1×10^5 cells/mL. Pulse one aliquot with **p53 (232-240)** peptide (1-5 $\mu\text{g}/\text{mL}$) for 1 hour at 37°C . Leave another aliquot unpulsed as a negative control.
- Assay Setup: a. Plate 100 μL of effector cells at various concentrations to achieve desired E:T ratios (e.g., 100:1, 50:1, 25:1). b. Add 100 μL of labeled target cells (1×10^4 cells) to each well. c. Prepare controls:
 - Spontaneous Release: Target cells + 100 μL medium only.
 - Maximum Release: Target cells + 100 μL of 1% Triton X-100 or 5% SDS.
- Incubation and Measurement: a. Centrifuge the plate at $200 \times g$ for 3 minutes to initiate cell contact. b. Incubate for 4-6 hours at 37°C . c. After incubation, centrifuge the plate at $500 \times g$ for 5 minutes. d. Carefully collect 100 μL of supernatant from each well and measure the radioactivity in a gamma counter (counts per minute, CPM).
- Data Analysis: a. Calculate the percent specific lysis using the formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous})]$

Release)] x 100

Protocol 3: IFN- γ ELISpot Assay

This assay quantifies the number of **p53 (232-240)**-specific T cells based on their IFN- γ secretion upon antigen recognition.

Materials:

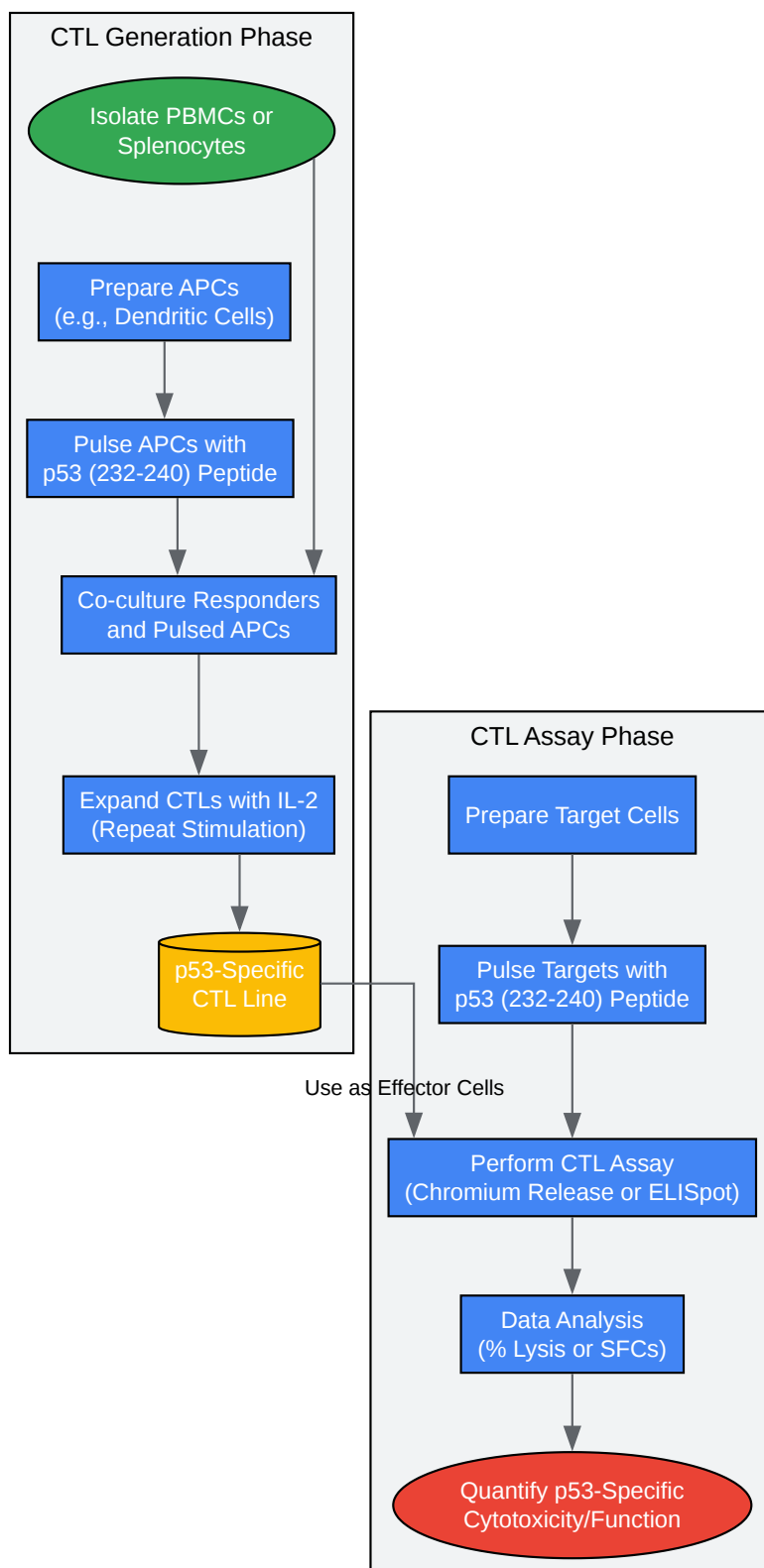
- 96-well ELISpot plate pre-coated with anti-IFN- γ capture antibody
- Expanded **p53 (232-240)**-specific CTLs
- Stimulator cells (peptide-pulsed T2 cells, DCs, or tumor cells)
- **p53 (232-240)** peptide
- Biotinylated anti-IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate solution (e.g., BCIP/NBT for ALP)
- ELISpot reader

Procedure:

- Plate Preparation: a. Activate the pre-coated ELISpot plate according to the manufacturer's instructions (e.g., with 70% ethanol followed by washing with sterile PBS). b. Block the plate with cRPMI for at least 30 minutes at 37°C.
- Cell Plating: a. Remove the blocking medium. b. Add effector cells (e.g., 2×10^5 cells/well) to the wells. c. Add stimulator cells (e.g., 1×10^5 cells/well) that have been pre-pulsed with the **p53 (232-240)** peptide (5-10 $\mu\text{g/mL}$). d. Set up controls:
 - Negative Control: Effector cells + unpulsed stimulator cells.
 - Positive Control: Effector cells + a mitogen like Phytohemagglutinin (PHA).

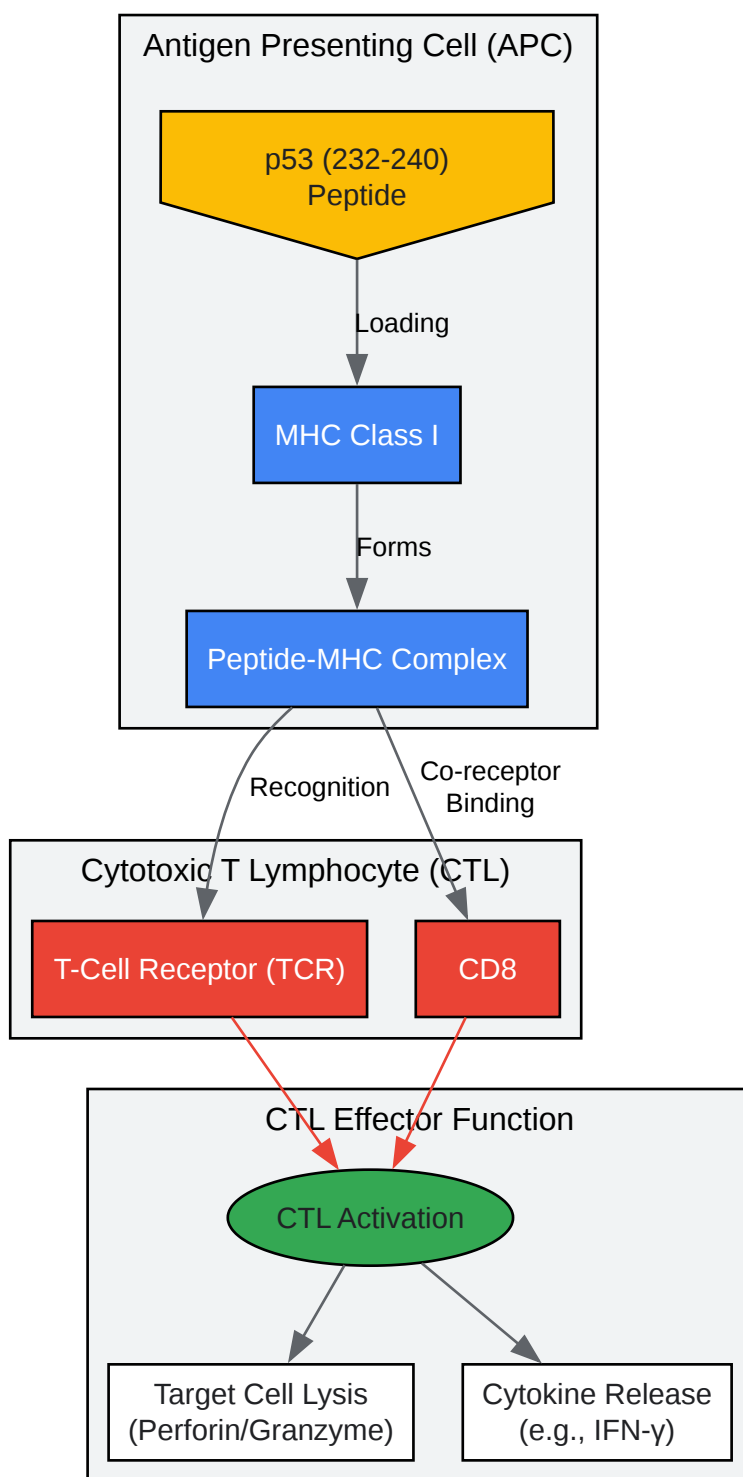
- Incubation: a. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate.
- Spot Development: a. Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove cells. b. Add the biotinylated detection antibody and incubate as per the manufacturer's protocol (e.g., 2 hours at room temperature). c. Wash the plate again with PBST. d. Add the streptavidin-enzyme conjugate and incubate (e.g., 1 hour at room temperature). e. Wash thoroughly and add the substrate solution. Monitor for the appearance of spots. f. Stop the reaction by washing with distilled water once spots are well-defined.
- Analysis: a. Allow the plate to dry completely. b. Count the spots in each well using an automated ELISpot reader. The results are expressed as the number of Spot-Forming Cells (SFCs) per million effector cells.

Mandatory Visualizations



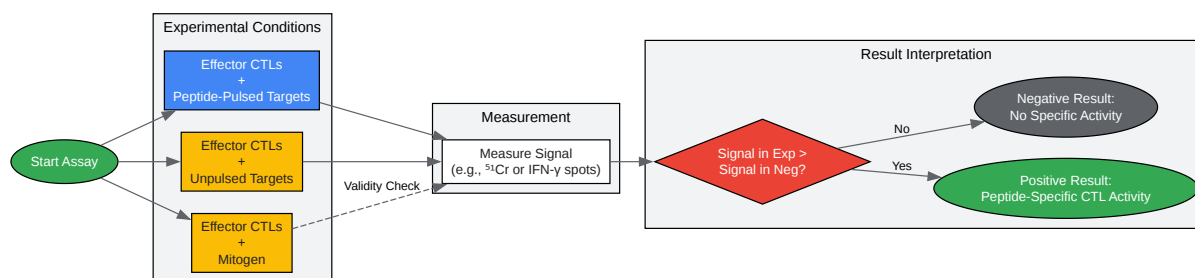
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Caption: Experimental workflow for generating and testing **p53 (232-240)**-specific CTLs.



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Caption: p53 peptide presentation and CTL recognition pathway.



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Caption: Logical flow for a typical CTL assay and data interpretation.

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